An In-depth Technical Guide to the Chemical Properties of 2-Chloroquinoline-6-sulfonamide
An In-depth Technical Guide to the Chemical Properties of 2-Chloroquinoline-6-sulfonamide
This technical guide provides a comprehensive overview of the known and predicted chemical properties, representative experimental protocols, and potential biological activities of 2-Chloroquinoline-6-sulfonamide. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Chemical Properties
While specific experimental data for 2-Chloroquinoline-6-sulfonamide is limited in publicly available literature, its fundamental properties can be derived from its structure and data from chemical databases.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O₂S | PubChem[1] |
| Molecular Weight | 242.68 g/mol | PubChem[1] |
| Monoisotopic Mass | 241.99167 Da | PubChem[1] |
| IUPAC Name | 2-chloroquinoline-6-sulfonamide | PubChem |
| CAS Number | 1156387-51-7 | ChemScene |
| SMILES | C1=CC2=C(C=CC(=N2)Cl)C=C1S(=O)(=O)N | PubChem[1] |
| InChI | InChI=1S/C9H7ClN2O2S/c10-9-4-1-6-5-7(15(11,13)14)2-3-8(6)12-9/h1-5H,(H2,11,13,14) | PubChem[1] |
| Predicted XlogP | 1.5 | PubChem[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Predicted Mass Spectrometry Data
The following table summarizes the predicted collision cross-section (CCS) values for different adducts of 2-Chloroquinoline-6-sulfonamide, which can be useful for its identification in mass spectrometry-based analyses.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 242.99895 | 146.1 |
| [M+Na]⁺ | 264.98089 | 157.5 |
| [M-H]⁻ | 240.98439 | 149.8 |
| [M+NH₄]⁺ | 260.02549 | 164.6 |
| [M+K]⁺ | 280.95483 | 152.0 |
| Data sourced from PubChem.[1] |
Experimental Protocols
Detailed experimental procedures for the synthesis and characterization of 2-Chloroquinoline-6-sulfonamide are not explicitly detailed in the surveyed literature. However, based on established synthetic methodologies for quinoline sulfonamides, a representative protocol is provided below.
General Synthetic Workflow
The synthesis of 2-Chloroquinoline-6-sulfonamide would likely proceed via a two-step process starting from a suitable quinoline precursor. The general workflow would involve the formation of the sulfonyl chloride intermediate, followed by amination.
Representative Synthesis Protocol
This protocol is a generalized procedure based on the synthesis of similar sulfonamide compounds and would require optimization for the specific synthesis of 2-Chloroquinoline-6-sulfonamide.
Step 1: Synthesis of 2-Chloroquinoline-6-sulfonyl Chloride
The synthesis of the sulfonyl chloride intermediate is a crucial first step.
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Reaction: A suitable 2-chloroquinoline starting material would be reacted with an excess of chlorosulfonic acid.
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Procedure: To a cooled (0-5 °C) and stirred solution of 2-chloroquinoline, chlorosulfonic acid is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., at 70-80 °C) for several hours until the reaction is complete (monitored by TLC).
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Work-up: The reaction mixture is then carefully poured onto crushed ice. The precipitated solid, 2-chloroquinoline-6-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 2-Chloroquinoline-6-sulfonamide
The conversion of the sulfonyl chloride to the sulfonamide is typically achieved through reaction with an ammonia source.
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Reaction: 2-Chloroquinoline-6-sulfonyl chloride is reacted with an aqueous solution of ammonia.
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Procedure: The crude 2-chloroquinoline-6-sulfonyl chloride is dissolved in a suitable organic solvent (e.g., acetone or THF). The solution is cooled in an ice bath, and an excess of concentrated ammonium hydroxide is added dropwise with vigorous stirring. The reaction is stirred for several hours at room temperature.
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Work-up and Purification: The solvent is removed under reduced pressure. The resulting residue is treated with water, and the solid product is collected by filtration. The crude 2-Chloroquinoline-6-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Methods
The structure and purity of the synthesized 2-Chloroquinoline-6-sulfonamide would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure, including the positions of the chloro and sulfonamide groups on the quinoline ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups, such as the N-H and S=O stretching vibrations of the sulfonamide group.
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Melting Point Analysis: The melting point of the purified compound would be determined as an indicator of its purity.
Potential Biological Activities and Signaling Pathways
The hybrid structure of 2-Chloroquinoline-6-sulfonamide, combining a quinoline core with a sulfonamide moiety, suggests potential for significant biological activity, particularly in the areas of oncology and infectious diseases.
Anticancer Activity: Inhibition of the PI3K/AKT/mTOR Pathway
Numerous quinoline and sulfonamide derivatives have been reported to exhibit anticancer properties through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.[2] The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a frequently dysregulated pathway in many human cancers and a common target for novel anticancer agents.
Antibacterial Activity: Dual Mechanism of Action
The combination of a quinoline and a sulfonamide moiety suggests a potential dual-action antibacterial mechanism. Quinolone antibiotics are known to inhibit bacterial DNA replication, while sulfonamides interfere with folate synthesis.
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Inhibition of DNA Gyrase and Topoisomerase IV: The quinoline core can target and inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. Their inhibition leads to breaks in the bacterial chromosome and ultimately cell death.[3]
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Inhibition of Folate Biosynthesis: The sulfonamide group can act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. Its depletion halts bacterial growth and replication.[3]
Conclusion
References
- 1. PubChemLite - 2-chloroquinoline-6-sulfonamide (C9H7ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 2. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
